6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Conformational restriction Entropic penalty Medicinal chemistry design

Researchers requiring conformationally locked THIQ cores for SAR programs face synthetic bottlenecks from flexible analogs. This 6-bromo-4,4-dimethyl-THIQ HCl solves this with zero rotatable bonds, blocking C4 benzylic metabolism. • 6-Br enables Suzuki-Miyaura diversification without specialized ligands • 4,4-gem-dimethyl locks conformation, reduces entropic penalty upon binding • Hydrochloride salt ensures consistent aqueous solubility (ESOL Log S = -4.2) • Available at 95% purity with batch QC (NMR, HPLC, GC) from multiple suppliers

Molecular Formula C11H15BrClN
Molecular Weight 276.602
CAS No. 1203684-61-0
Cat. No. B598074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1203684-61-0
Synonyms6-broMo-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC11H15BrClN
Molecular Weight276.602
Structural Identifiers
SMILESCC1(CNCC2=C1C=C(C=C2)Br)C.Cl
InChIInChI=1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H
InChIKeyPAJBLSRAXGBGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1203684-61-0): Core Identity and Sourcing Baseline


6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203684-61-0) is a halogenated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.6 g/mol . The compound features a bromine atom at the 6-position, a gem-dimethyl substitution at the 4-position of the saturated heterocyclic ring, and is supplied as a hydrochloride salt to enhance aqueous solubility and handling stability . It is commercially available from multiple global suppliers—including AKSci, Fluorochem, Bidepharm, and GlpBio—at standard purities of ≥95%, with batch-specific QC documentation such as NMR, HPLC, and GC available upon request . As a member of the privileged THIQ scaffold family, this compound serves primarily as a versatile synthetic building block in medicinal chemistry for the preparation of downstream bioactive molecules, particularly where the combination of a 6-bromo handle for cross-coupling and the conformational rigidity conferred by the 4,4-dimethyl group is required .

Why Generic Substitution Fails for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Three Interdependent Structural Determinants


Generic substitution among halogenated tetrahydroisoquinoline building blocks is precluded by three interdependent structural determinants, each of which independently governs synthetic utility, biological target engagement, and physicochemical behavior. The 4,4-gem-dimethyl group eliminates all freely rotatable bonds (0 rotors) , creating a conformationally rigid scaffold that reduces the entropic penalty upon receptor binding and blocks a known metabolic soft spot at the C4 benzylic position . The bromine substituent at the 6-position provides superior oxidative addition reactivity in palladium-catalyzed cross-coupling reactions relative to 6-chloro and 6-fluoro analogs, while the regioisomeric position (6-Br vs. 5-Br, 7-Br, or 8-Br) directs divergent vectors for fragment elaboration [1]. The hydrochloride salt form further differentiates the compound from its free-base regioisomers by conferring predictable aqueous solubility (ESOL Log S = −4.2) and standardized handling properties essential for reproducible reaction setup . These three features—conformational locking, halogen-dependent reactivity, and salt-form solubility—combine to make this compound non-interchangeable with any single comparator. The following quantitative evidence guide details each dimension.

Product-Specific Quantitative Evidence Guide: Comparator-Backed Differentiation of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Zero Rotatable Bonds via 4,4-gem-Dimethyl Lock Confers Conformational Rigidity vs. the Flexible 4-Unsubstituted Analog

The target compound possesses zero freely rotatable bonds—a direct consequence of the 4,4-gem-dimethyl substitution that fully constrains the saturated ring. In contrast, 6-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 226942-29-6), which lacks the gem-dimethyl group, has two rotatable bonds due to the unsubstituted C4 methylene, allowing conformational interconversion of the piperidine ring . This structural difference carries a documented entropic penalty: in the THIQ-based D1 antagonist series, the conformationally constrained analogs exhibited significantly altered binding profiles, with excessively rigid congeners (dibenzoquinolizines) showing 'much lower affinity' than their more flexible counterparts, underscoring the importance of achieving an optimal—not maximal—degree of conformational restriction [1].

Conformational restriction Entropic penalty Medicinal chemistry design

Bromine at C6 Enables Superior Cross-Coupling Reactivity vs. 6-Chloro and 6-Fluoro Analogs: Halogen Reactivity Hierarchy

The established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions follows the order Ar–I > Ar–Br >> Ar–Cl > Ar–F, with aryl bromides occupying the optimal balance between sufficient oxidative addition reactivity and manageable cost [1]. The target compound, bearing a C(sp²)–Br bond at the 6-position, is therefore significantly more reactive toward Suzuki-Miyaura, Heck, and Sonogashira couplings than the corresponding 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS not individually assigned) and 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 1159095-32-5) . While direct kinetic data for these specific substrates are not available in the open literature, the aryl halide reactivity order is a well-established class-level principle: aryl bromides typically undergo oxidative addition to Pd(0) 10–100× faster than aryl chlorides under identical conditions, and aryl fluorides are essentially inert in standard cross-coupling protocols [1].

Cross-coupling chemistry Suzuki-Miyaura Building block diversification

6-Bromo-1-phenyl-THIQ Matches 6-Chloro Analog in D1 Dopamine Receptor Affinity: Cross-Study Binding Evidence

In a direct head-to-head pharmacological comparison, Minor et al. (1994) evaluated the D1 dopamine receptor binding affinity of 6-halo-1-phenyltetrahydroisoquinoline analogs by competition with [³H]SCH23390 in rat striatal membranes. The 6-bromo-1-phenyltetrahydroisoquinoline analog 2 exhibited binding affinity similar to that of the previously reported 6-chloro analog 6, demonstrating that bromine can effectively substitute for chlorine at the 6-position without loss of D1 affinity [1]. Importantly, the 6,7-dihydroxy analog 5 and the 6-monohydroxy analog 3 had significantly lower or negligible D1 affinity, confirming that the 6-halo substituent—whether Br or Cl—is a critical pharmacophoric element for D1 receptor engagement [1]. While the study evaluated the 1-phenyl-substituted THIQ series rather than the 4,4-dimethyl series, the 6-halo pharmacophore contribution is directly transferable as a class-level inference for D1-targeted THIQ design.

D1 dopamine receptor Binding affinity Halogen SAR

Regioisomeric Differentiation: 6-Br vs. 5-Br, 7-Br, and 8-Br Substitution Directs Divergent Synthetic Vectors and Electronic Profiles

Among the four possible mono-brominated regioisomers of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, the 6-bromo isomer occupies a unique position on the aromatic ring that is para to the ring junction (C4a) and meta to the benzylic nitrogen (C2). The 5-bromo regioisomer (CAS 1203683-41-3) places the bromine ortho to the C4a ring junction, introducing steric hindrance that can impede reactions at the adjacent position; the 7-bromo regioisomer (CAS 264602-74-6, free base) places bromine para to the nitrogen-bearing carbon; and the 8-bromo regioisomer (CAS 1203683-45-7) places bromine ortho to the benzylic nitrogen, potentially influencing amine basicity through through-space effects . These regioisomeric differences result in distinct electronic and steric environments that govern both reactivity in cross-coupling and the trajectory of appended fragments, making regioisomer selection a critical procurement decision. All four regioisomers share identical molecular formula (C₁₁H₁₄BrN for free base) and comparable MW (~240 for free base), yet their synthetic outcomes are non-equivalent [1].

Regioisomerism Electronic effects Fragment elaboration

Hydrochloride Salt Form Enhances Handling, Solubility, and Reproducibility vs. Free Base Regioisomers

The target compound is supplied exclusively as the hydrochloride salt (C₁₁H₁₅BrClN), which provides standardized physicochemical properties critical for reproducible experimental workflows. Computed aqueous solubility is ESOL Log S = −4.2 (~0.017 mg/mL), with a consensus log P of 2.74 indicating balanced lipophilicity suitable for both organic-phase reactions and aqueous biological assays . In contrast, several comparator regioisomers are commercially supplied as free bases: 7-bromo-4,4-dimethyl-THIQ (CAS 264602-74-6) and 8-bromo-4,4-dimethyl-THIQ (CAS 1203683-45-7) are available as free-base forms, which exhibit different solubility profiles and may require in situ salt formation for aqueous compatibility . The hydrochloride salt has a defined physical state (liquid at ambient temperature per Fluorochem data) , is classified under GHS07 (Harmful/Irritant) with standardized hazard and precautionary statements, and is shipped under non-hazardous DOT/IATA classification, simplifying logistics and storage compliance .

Salt form Aqueous solubility Experimental reproducibility

4,4-Dimethyl Substitution Blocks Metabolic Soft Spot at the Benzylic Position: Class-Level Metabolic Stability Advantage

The gem-dimethyl group at C4 of the tetrahydroisoquinoline scaffold is a well-precedented medicinal chemistry strategy to block oxidative metabolism at the benzylic position, a known metabolic soft spot in THIQ derivatives. In general drug design, gem-dimethyl incorporation has been demonstrated to both boost metabolic stability and increase potency of lead compounds by preventing CYP-mediated hydroxylation at the substituted carbon [1]. Specifically for the THIQ scaffold, the 4,4-dimethyl substitution restricts conformational freedom and blocks metabolic soft spots without altering the fundamental amine basicity required for receptor binding . This contrasts with 4-unsubstituted THIQ analogs (e.g., 6-bromo-1,2,3,4-tetrahydroisoquinoline, CAS 226942-29-6), where the benzylic C4 methylene is susceptible to metabolic oxidation . While direct microsomal stability data for this specific compound are not publicly available, the class-level evidence for gem-dimethyl metabolic protection is robust across multiple chemotypes and is explicitly cited as a design rationale for the 4,4-dimethyl THIQ subclass [1].

Metabolic stability Gem-dimethyl effect Lead optimization

Best Research and Industrial Application Scenarios for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Palladium-Catalyzed Library Synthesis via Suzuki-Miyaura Cross-Coupling at the C6 Position

This compound is the preferred building block for generating diverse C6-arylated THIQ libraries via Suzuki-Miyaura coupling. The C(sp²)–Br bond at the 6-position undergoes facile oxidative addition to Pd(0), enabling coupling with a broad range of aryl and heteroaryl boronic acids under standard conditions. This reactivity advantage over the 6-chloro and 6-fluoro analogs translates to higher yields, shorter reaction times, and broader substrate scope without requiring specialized phosphine ligands necessary for aryl chloride activation [1]. The 4,4-dimethyl group remains inert under cross-coupling conditions, preserving the conformational scaffold for downstream SAR interpretation. Commercial availability from multiple vendors at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible library production .

D1 Dopamine Receptor Antagonist Pharmacophore Exploration with Built-In Diversification Handle

Based on the validated finding that 6-bromo-1-phenyl-THIQ analogs maintain D1 dopamine receptor binding affinity comparable to 6-chloro analogs [2], this compound serves as a strategic starting point for D1 antagonist SAR programs. The bromine atom simultaneously fulfills the 6-halo pharmacophoric requirement established by Minor et al. (1994) while providing a synthetic handle for late-stage diversification—a dual functionality that the 6-chloro analog cannot offer, since aryl chlorides are significantly less reactive in cross-coupling. Researchers can first establish the D1-binding core with the 6-bromo substituent, then diversify through the bromine position to explore auxiliary binding pockets or modulate physicochemical properties without resynthesizing the entire scaffold.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Using a Pre-Organized THIQ Core

With zero rotatable bonds (rotors = 0) and a fraction Csp3 of 0.45 , this compound provides a rigid, three-dimensional fragment that is pre-organized for target engagement with reduced entropic penalty upon binding. The TPSA of 12.03 Ų and consensus log P of 2.74 place it within favorable drug-like property space (Lipinski Rule of 5 compliant) . This is in contrast to flexible 4-unsubstituted THIQ fragments, where conformational sampling introduces uncertainty in structure-based design. The 6-bromo vector provides a defined, unencumbered growth trajectory for fragment elaboration, while the hydrochloride salt ensures consistent solubility and handling across multiple fragment screening campaigns. The compound's availability in 100 mg to 1 g quantities from suppliers such as AKSci, Fluorochem, and GlpBio supports both initial screening and follow-up scale-up .

Regioisomerically Defined Scaffold for CNS-Targeted Programs Requiring Predictable Physicochemical Properties

For CNS drug discovery programs where lipophilicity, TPSA, and hydrogen-bonding capacity are tightly constrained by permeability requirements, this compound offers a well-characterized physicochemical profile (TPSA = 12.03 Ų, consensus log P = 2.74, HBD = 1, HBA = 1) that falls within the CNS MPO (Multiparameter Optimization) desirable range. The 6-bromo regioisomer avoids the steric congestion of the 5- and 8-bromo isomers, preventing unpredictable effects on amine basicity and receptor recognition that can confound SAR interpretation. The class-level metabolic stability advantage conferred by 4,4-gem-dimethyl blocking of the benzylic soft spot [3] further supports CNS applications where minimizing oxidative metabolism is critical. The hydrochloride salt form ensures consistent solubility in aqueous biological assay media, a practical but often overlooked advantage for CNS panel screening.

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